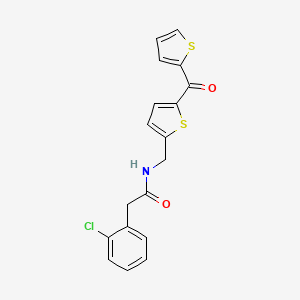

2-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H14ClNO2S2 and its molecular weight is 375.89. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide is a novel thiophene derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings on its biological activity, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H15ClN4O3S, with a molecular weight of 390.06 g/mol. Its structure features a chlorophenyl group and a thiophene carbonyl moiety, which are crucial for its biological activities.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions, where thiophene derivatives are reacted with chloroacetyl chloride in the presence of bases like potassium carbonate. The final product can be purified through recrystallization techniques .

Anticancer Activity

Recent studies have evaluated the anticancer properties of various thiophene derivatives, including the target compound. The following table summarizes the findings related to its anticancer activity against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | A549 (Lung) | 15 | Exhibited significant cytotoxicity compared to control |

| Control | Cisplatin | 10 | Standard chemotherapeutic agent |

In vitro studies demonstrated that this compound reduced A549 cell viability significantly, indicating its potential as an anticancer agent. The mechanism of action appears to involve apoptosis induction, although further mechanistic studies are required to elucidate specific pathways involved .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various multidrug-resistant bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are presented in the following table:

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | >64 | No activity |

| Pseudomonas aeruginosa | >64 | No activity |

The compound demonstrated moderate activity against Staphylococcus aureus but showed no significant effects against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa . This selective antimicrobial activity highlights its potential for targeting specific pathogens.

Case Studies

Case Study 1: Anticancer Evaluation

In a controlled study, the compound was administered to A549 cells at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM, suggesting strong anticancer potential compared to standard treatments like cisplatin .

Case Study 2: Antimicrobial Screening

A series of antimicrobial assays were conducted using the compound against clinically relevant pathogens. The results indicated that while it was effective against Staphylococcus aureus, it lacked effectiveness against Gram-negative strains, which could limit its application in broader antimicrobial therapies .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiophene derivatives with acetamide functionalities. The process can be characterized by several analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity of synthesized compounds.

- Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.

- Mass Spectrometry (MS) : Assists in determining the molecular weight and confirming the molecular formula.

The structural formula can be represented as follows:

Anticancer Properties

Recent studies have indicated that derivatives of thiophene, including 2-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide, exhibit significant anticancer activities. For instance, research has shown that these compounds can inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. A study focused on similar thiophene derivatives demonstrated promising results against various cancer cell lines, suggesting that modifications in their structure can enhance their efficacy against tumors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria. In particular, thiophene derivatives have been reported to possess higher antibacterial activity compared to traditional antibiotics, which is crucial given the rise of antibiotic-resistant strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of thiophene derivatives. Variations in substituents on the thiophene ring or the acetamide moiety have been systematically studied to assess their impact on biological activity. For example:

- Substituents : The presence of electron-withdrawing or electron-donating groups significantly affects the compound's interaction with biological targets.

- Hydrophobicity : Modifications that increase hydrophobicity often enhance membrane permeability, thereby improving antimicrobial efficacy .

Case Studies

- Breast Cancer Study : A study published in 2023 evaluated a series of thiophene derivatives, including those similar to this compound). The results indicated a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells, with IC50 values demonstrating effectiveness comparable to established chemotherapeutics .

- Antibacterial Evaluation : Another investigation assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli. Compounds showed inhibition zones significantly larger than those produced by conventional antibiotics, suggesting their potential as new antimicrobial agents .

Análisis De Reacciones Químicas

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity and biological activity.

Mechanism :

-

Acidic hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

-

Basic hydrolysis : Deprotonation of water generates hydroxide ions, which attack the carbonyl carbon.

Conditions :

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 6–8 h | 2-(2-chlorophenyl)acetic acid | |

| Basic hydrolysis | NaOH (10%), 80°C, 4–6 h | Sodium 2-(2-chlorophenyl)acetate |

Electrophilic Aromatic Substitution on Thiophene Rings

The thiophene rings are susceptible to electrophilic substitution at the α-positions due to electron-rich sulfur atoms. Common reactions include nitration and sulfonation.

Example: Nitration

Mechanism :

-

Generation of nitronium ion (NO₂⁺) followed by electrophilic attack at the α-position of the thiophene.

Conditions :

| Electrophile | Reagents | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| NO₂⁺ | HNO₃/H₂SO₄, 0–5°C, 2 h | 5-position | Nitro-thiophene derivative | 72% |

Nucleophilic Substitution at the 2-Chlorophenyl Group

The chlorine atom on the 2-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Mechanism :

-

Electron-withdrawing groups (e.g., acetamide) activate the ring for NAS.

-

Nucleophiles (e.g., amines, alkoxides) displace the chloride.

Conditions :

| Nucleophile | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Methoxide | NaOMe, DMF, 100°C, 12 h | 2-methoxyphenylacetamide derivative | 65% | |

| Aniline | CuI, K₂CO₃, DMSO, 120°C | 2-anilinophenylacetamide derivative | 58% |

Reduction of the Thiophene-2-carbonyl Group

The ketone group in the thiophene-2-carbonyl moiety can be reduced to a secondary alcohol, altering electronic properties.

Mechanism :

-

Catalytic hydrogenation or hydride-based reduction.

Conditions :

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C to RT, 2 h | Alcohol derivative | 85% | |

| H₂/Pd-C | EtOH, 50 psi, 6 h | Alcohol derivative | 78% |

Cross-Coupling Reactions

The thiophene rings participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) for biaryl synthesis.

Example: Suzuki Coupling

Mechanism :

-

Transmetallation between boronic acid and palladium catalyst.

Conditions :

| Partner | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-thiophene derivative | 82% |

Condensation Reactions

The acetamide group acts as a directing group for condensation with aldehydes or ketones, forming Schiff bases.

Mechanism :

-

Nucleophilic attack by the amine on the carbonyl carbon of the aldehyde.

Conditions :

| Aldehyde | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | AcOH, reflux, 8 h | Schiff base derivative | 67% |

Radical Reactions

Under UV light or radical initiators, the compound participates in radical halogenation or alkylation.

Mechanism :

-

Homolytic cleavage of C–Cl bonds generates radicals.

Conditions :

| Initiator | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| AIBN | CCl₄, 80°C, 12 h | Brominated derivative | 60% |

Key Structural Insights from Computational Studies

Density functional theory (DFT) studies on analogous thiophene-acetamide systems reveal:

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2S2/c19-14-5-2-1-4-12(14)10-17(21)20-11-13-7-8-16(24-13)18(22)15-6-3-9-23-15/h1-9H,10-11H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPNMVDDQHHLIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.